2-hydroxy-5-(2-methoxyphenyl)benzoic Acid
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Overview
Description
2-Hydroxy-5-(2-methoxyphenyl)benzoic acid, also known as 5-methoxysalicylic acid, is an organic compound with the molecular formula C8H8O4. It is a derivative of salicylic acid and features a hydroxyl group and a methoxy group attached to a benzene ring. This compound is known for its role as a matrix additive in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), enhancing the electrical conductivity of the matrix crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid can be achieved through various methods. One common approach involves the methylation of 2,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-(2-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid involves its ability to enhance the electrical conductivity of the matrix crystal in MALDI-MS. This enhancement facilitates the ionization and desorption of analytes, leading to improved mass spectrometric analysis. The compound interacts with the matrix and analytes through hydrogen bonding and π-π interactions, stabilizing the ionized species and improving signal intensity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methylsalicylic acid: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
2-Hydroxy-4-methoxybenzoic acid: The position of the methoxy group is different, leading to variations in its chemical behavior.
Uniqueness
2-Hydroxy-5-(2-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to enhance the performance of MALDI-MS makes it particularly valuable in analytical chemistry and related fields .
Properties
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDHEUXXWGRVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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